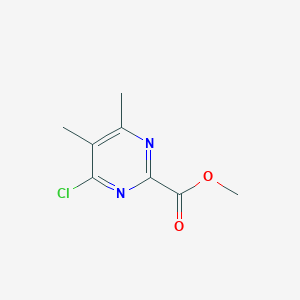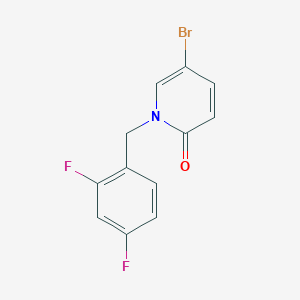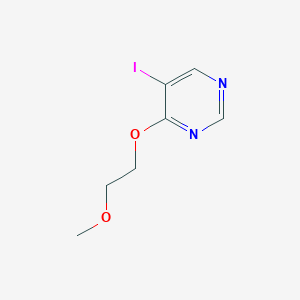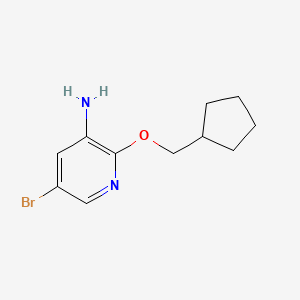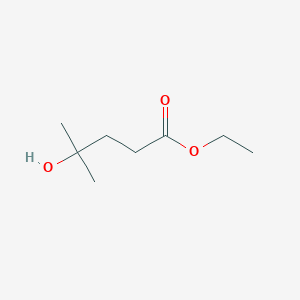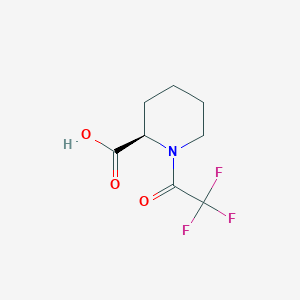
(R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The trifluoroacetyl group and the carboxylic acid group attached to the piperidine ring make this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced using trifluoroacetic anhydride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different functional groups replacing the trifluoroacetyl group.
Scientific Research Applications
(R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- (2R,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester
- rac-(2R,3S)-3-(Trifluoromethyl)piperidine-2-carboxylic acid
- (2R)-piperidine-2-carboxylic acid hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the piperidine ring distinguishes these compounds from (R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid.
- Functional Properties: The trifluoroacetyl group in this compound imparts unique chemical and biological properties compared to other similar compounds.
- Applications: While all these compounds may have applications in chemistry and biology, this compound is particularly noted for its potential in pharmaceutical research.
Properties
IUPAC Name |
(2R)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWNJBAQWRECG-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)C(=O)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

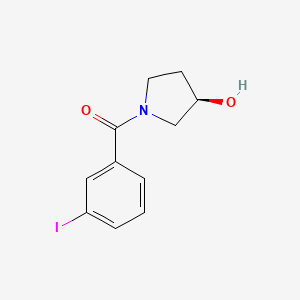
![3-(3-Bromophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7936942.png)
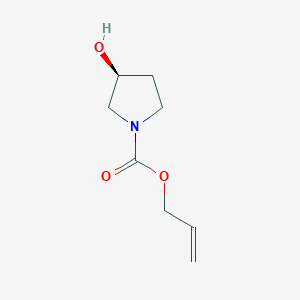
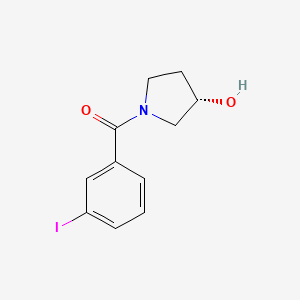

![(3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7936965.png)
![3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B7936974.png)
